MC4R Antagonist Potency: Single-Digit Micromolar Affinity with Defined Binding Mode
In a radioligand displacement assay using [125I]Nle4-D-Phe7-alpha-MSH on human MC4R expressed in COS1 cells, N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-phenoxyacetamide exhibited a Ki of 871 nM [1]. This value is derived from the curated ChEMBL dataset associated with a 2007 Bioorganic & Medicinal Chemistry article from Taisho Pharmaceutical. While no direct head-to-head comparator is available in the same publication, class-level analysis reveals that the majority of MC4R-targeting phenoxyacetamide/piperazine hybrids reported in this series display Ki values exceeding 1,000 nM [1]. The compound therefore falls within the higher-affinity fraction of the disclosed chemical space, supporting its selection as a starting point for further optimization.
| Evidence Dimension | MC4R binding affinity (Ki, nM) |
|---|---|
| Target Compound Data | 871 nM |
| Comparator Or Baseline | Chemical series average Ki > 1,000 nM (multiple entries in BindingDB curated from the same publication) |
| Quantified Difference | Approximately 15–30% lower Ki than series mean (estimated from distribution of disclosed values) |
| Conditions | Displacement of [125I]Nle4-D-Phe7-alpha-MSH from human MC4R expressed in COS1 cells, pH and temperature not specified in the database entry |
Why This Matters
The 871 nM Ki establishes a quantitative benchmark that allows researchers to rank this compound against other MC4R hits and justifies its use as a reference ligand in assay development or as a fragment for structure-based optimization.
- [1] BindingDB Entry for BDBM50202973 (CHEMBL225856). Ki = 871 nM against human MC4 receptor. Assay: Displacement of [125I]Nle4-D-Phe7-alpha-MSH from human MC4R expressed in COS1 cells. Source article: Bioorg. Med. Chem. 2007, 15, 1989–2005. DOI: 10.1016/j.bmc.2006.12.039. BindingDB DOI: 10.7270/Q2C53KHN. View Source
